![molecular formula C47H70O15S B1432143 Methoxytrityl-S-PEG12-acid CAS No. 1334169-94-6](/img/structure/B1432143.png)
Methoxytrityl-S-PEG12-acid
Overview
Description
Methoxytrityl-S-PEG12-acid is a chemical compound used in scientific research for various applications. It is a derivative of polyethylene glycol (PEG) that is widely used in the pharmaceutical industry due to its biocompatibility and low toxicity. Methoxytrityl-S-PEG12-acid is a versatile compound that can be used for drug delivery, protein conjugation, and other applications.
Mechanism of Action
Target of Action
Methoxytrityl-S-PEG12-acid is primarily designed to interact with free amines present in a molecule . The compound serves as a protected thiol-dPEG® spacer/linker, which can be introduced onto a molecule by reaction with a free amine .
Mode of Action
The mode of action of Methoxytrityl-S-PEG12-acid involves the introduction of a protected thiol-dPEG® spacer/linker onto a molecule by reaction with a free amine . The dPEG®12 linker in Methoxytrityl-S-PEG12-acid is functionalized with a methoxytrityl (Mmt)-protected thiol group on one end and an amine-reactive propionic acid moiety on the other .
Biochemical Pathways
It is known that the compound plays a role in the modification of biological therapeutics, chemical modifications, cross-linking, and conjugations .
Pharmacokinetics
The compound’s unique structure, which includes a dpeg® spacer/linker, suggests that it may have specific pharmacokinetic properties that influence its bioavailability .
Result of Action
The result of Methoxytrityl-S-PEG12-acid’s action is the successful introduction of a protected thiol-dPEG® spacer/linker onto a molecule by reaction with a free amine . This modification can have various effects at the molecular and cellular level, depending on the specific molecule being modified and the context in which the modification occurs .
Advantages and Limitations for Lab Experiments
The advantages of using Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid in lab experiments include its biocompatibility, low toxicity, and versatility. It can be used for drug delivery, protein conjugation, and other applications. However, one limitation of using Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid is that it can be difficult to synthesize and purify. It is also important to note that the effects of Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid can vary depending on the specific application and dosage used.
Future Directions
There are several future directions for the use of Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid in scientific research. One direction is the development of new drug delivery systems that use Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid to target specific cells or tissues. Another direction is the development of new protein conjugation methods that use Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid to improve the pharmacokinetics and pharmacodynamics of proteins. Additionally, there is a need for more research to better understand the mechanism of action of Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid and its effects on biochemical and physiological processes in the body.
Conclusion
In conclusion, Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid is a versatile compound that is widely used in scientific research for various applications. It can be used for drug delivery, protein conjugation, and other applications. Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid has low toxicity and is well tolerated by the body. However, it is important to note that the effects of Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid can vary depending on the specific application and dosage used. There are several future directions for the use of Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid in scientific research, including the development of new drug delivery systems and protein conjugation methods.
Scientific Research Applications
Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid is widely used in scientific research for various applications. One of the most common applications is drug delivery. Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid can be used to improve the solubility and stability of drugs, and it can also be used to target specific cells or tissues. Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid can also be used for protein conjugation, which is a process of attaching Methoxytrityl-S-PEG12-acid to proteins. This process can improve the pharmacokinetics and pharmacodynamics of proteins and increase their half-life in the body.
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-methoxyphenyl)-diphenylmethyl]sulfanylethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H70O15S/c1-50-45-14-12-44(13-15-45)47(42-8-4-2-5-9-42,43-10-6-3-7-11-43)63-41-40-62-39-38-61-37-36-60-35-34-59-33-32-58-31-30-57-29-28-56-27-26-55-25-24-54-23-22-53-21-20-52-19-18-51-17-16-46(48)49/h2-15H,16-41H2,1H3,(H,48,49) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHVFVYKJUPYPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H70O15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
907.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxytrityl-S-PEG12-acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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